AZD5582 is a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs). [, ] IAPs are a family of proteins that regulate programmed cell death (apoptosis). [] By antagonizing IAPs, AZD5582 promotes apoptosis in various cancer cell lines. [, ] Additionally, AZD5582 has shown promise as a latency-reversing agent (LRA) in the context of HIV research. [, , ] LRAs aim to reactivate latent HIV within infected cells, making them susceptible to immune clearance. []
A detailed description of the synthesis of AZD5582 (AZD5582) can be found in the paper "Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582)". [] This paper outlines the design and synthesis process that led to the identification of AZD5582 as a potent IAP antagonist.
AZD5582 functions primarily as an antagonist of IAPs, a family of proteins that inhibit apoptosis. [, ] Its mechanism of action involves binding to the BIR3 domains of cIAP1, cIAP2, and XIAP. [] This binding leads to the degradation of cIAP1 and potentially other IAPs, ultimately promoting apoptosis in sensitive cells. [, ]
In the context of HIV research, AZD5582 acts as a latency-reversing agent by activating the non-canonical NF-κB pathway. [, , ] This activation is initiated by the rapid degradation of cIAP1, followed by the conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor. [] This process ultimately promotes the transcription and expression of latent HIV proviruses. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0